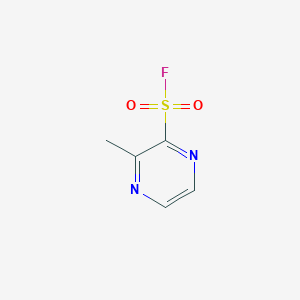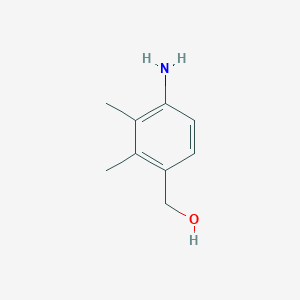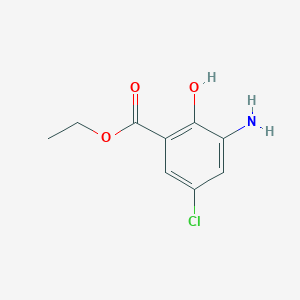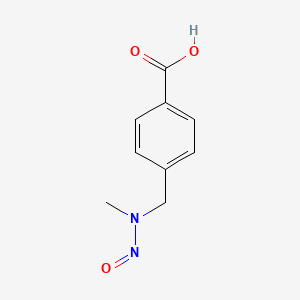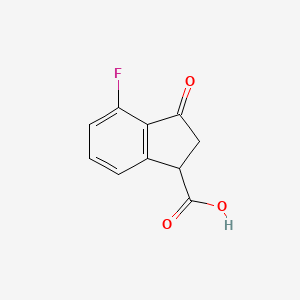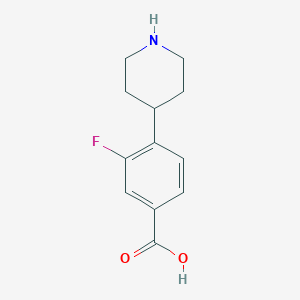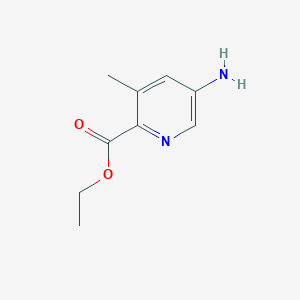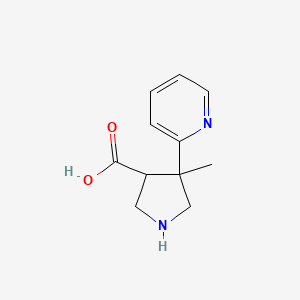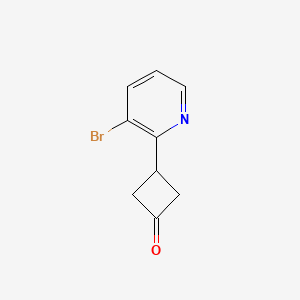
3-(3-Bromopyridin-2-yl)cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound has a molecular formula of C9H8BrNO and a molecular weight of 226.1. It is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to a cyclobutanone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the treatment of a suitable precursor with lithium diisopropylamide (LDA) to initiate an intramolecular cyclization via carbanion-mediated ring opening of an epoxide, followed by silylation to afford the cyclobutane . This method allows for the formation of the cyclobutanone ring in nearly quantitative yield.
Industrial Production Methods
Industrial production methods for 3-(3-Bromopyridin-2-yl)cyclobutan-1-one are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromopyridin-2-yl)cyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclobutanone derivatives.
Reduction: Reduction reactions can convert the compound into cyclobutanol derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various cyclobutanone and cyclobutanol derivatives, as well as substituted pyridine compounds .
Aplicaciones Científicas De Investigación
3-(3-Bromopyridin-2-yl)cyclobutan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromopyridin-2-yl)cyclobutan-1-one involves its interaction with various molecular targets and pathways. The bromine atom in the pyridine ring can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The cyclobutanone moiety can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyridin-2-yl)cyclobutan-1-one: Similar structure but lacks the bromine atom.
3-(Pyridin-3-yl)cyclobutan-1-one: Similar structure with the pyridine ring attached at a different position
Uniqueness
The presence of the bromine atom in 3-(3-Bromopyridin-2-yl)cyclobutan-1-one makes it unique compared to other similar compounds. This bromine atom can participate in unique chemical reactions and interactions, making the compound valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H8BrNO |
|---|---|
Peso molecular |
226.07 g/mol |
Nombre IUPAC |
3-(3-bromopyridin-2-yl)cyclobutan-1-one |
InChI |
InChI=1S/C9H8BrNO/c10-8-2-1-3-11-9(8)6-4-7(12)5-6/h1-3,6H,4-5H2 |
Clave InChI |
BSBTVASVTQBTJX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1=O)C2=C(C=CC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


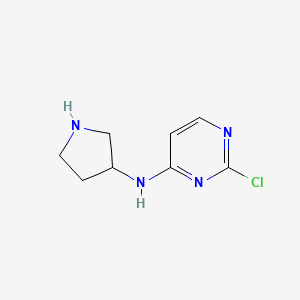
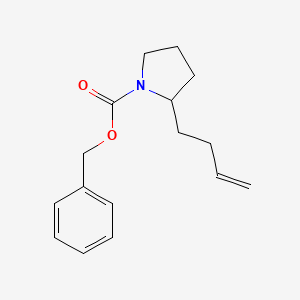
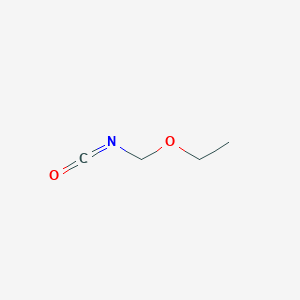

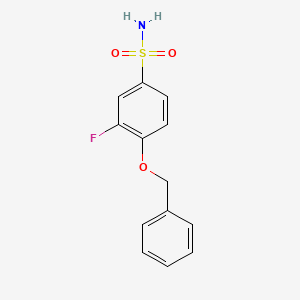
![2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride](/img/structure/B13509950.png)
